BenchChemオンラインストアへようこそ!

3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Cerebral ischemia Neuroprotection Lactate metabolism

3,5-Di-tert-butyl-4-hydroxycinnamic acid (ATACL, DTBHC) is a synthetic derivative of cinnamic acid belonging to the hindered phenol class. Its structure features a 4-hydroxycinnamic acid core substituted with two bulky tert-butyl groups at the 3- and 5-positions, which profoundly influence its radical-scavenging kinetics, metabolic stability, and biological target engagement compared to natural hydroxycinnamates such as caffeic, ferulic, and sinapic acids.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 22014-01-3
Cat. No. B1582370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DI-Tert-butyl-4-hydroxycinnamic acid
CAS22014-01-3
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O
InChIInChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+
InChIKeyCTYWXRDQWMRIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butyl-4-hydroxycinnamic acid (CAS 22014-01-3): A Hindered Phenolic Cinnamic Acid for Redox-Modulating Research


3,5-Di-tert-butyl-4-hydroxycinnamic acid (ATACL, DTBHC) is a synthetic derivative of cinnamic acid belonging to the hindered phenol class . Its structure features a 4-hydroxycinnamic acid core substituted with two bulky tert-butyl groups at the 3- and 5-positions, which profoundly influence its radical-scavenging kinetics, metabolic stability, and biological target engagement compared to natural hydroxycinnamates such as caffeic, ferulic, and sinapic acids [1][2]. The compound serves as a versatile scaffold for the development of multi-target agents with independent antioxidant, anti-inflammatory, and neuroprotective activities [3].

Why 3,5-Di-tert-butyl-4-hydroxycinnamic acid Cannot Be Replaced by Common Hydroxycinnamates in Physiologically Demanding Models


Substitution of the 3- and 5-ring positions with tert-butyl groups creates a sterically shielded phenolic -OH that alters both the thermodynamics and kinetics of hydrogen-atom transfer (HAT) compared to naturally occurring analogs such as caffeic, ferulic, and sinapic acids [1]. This steric hindrance favors a distinct radical-coupling pathway leading to stable p-quinomethane dimers rather than rapid oxidative degradation, a behavior not observed with 3,5-dimethoxy-substituted sinapic acid under identical conditions [2]. In vivo, this translates into a broader pharmacological profile: the compound simultaneously lowers lactate, homocysteine, and cerebral necrosis to a degree unmatched by caffeic or gallic acid in experimental brain ischemia, and outperforms the reference actoprotector ethylthiobenzimidazole in physical endurance models [3][4]. Simple interchange with a less hindered hydroxycinnamic acid would forfeit these quantifiable efficacy gains.

Head-to-Head Quantitative Differentiation of 3,5-Di-tert-butyl-4-hydroxycinnamic acid Against Its Closest Analogs


Cerebroprotective Potency: 3,5-Di-tert-butyl-4-hydroxycinnamic Acid vs. Caffeic and Gallic Acids in Focal Brain Ischemia

In a rat model of irreversible focal cerebral ischemia induced by thermocoagulation of the middle cerebral artery, 3,5-di-tert-butyl-4-hydroxycinnamic acid (100 mg/kg i.g.) reduced brain lactate concentration by 151.26% relative to the negative control group, compared with reductions of only 40.37% for caffeic acid and 48.02% for gallic acid at the same dose [1]. The compound also suppressed homocysteine levels by 102.18% vs. 59.6% (caffeic) and 28.8% (gallic), and reduced the necrosis zone by 165.11% vs. 122.79% (caffeic) and 12.38% (gallic) [1]. The reference drug Mexicor (ethylmethylhydroxypyridine succinate, 100 mg/kg) served as a positive control but was not quantitatively superior to the target compound across these metabolic endpoints [1].

Cerebral ischemia Neuroprotection Lactate metabolism

Necrosis and Homocysteine Suppression: Superiority Over Caffeic and Gallic Acids in Ischemic Brain Tissue

In the same rat focal ischemia model, 3,5-di-tert-butyl-4-hydroxycinnamic acid (100 mg/kg) suppressed the necrosis zone by 165.11% and reduced homocysteine by 102.18% vs. negative control [1]. Caffeic acid achieved a 122.79% necrosis reduction and 59.6% homocysteine reduction, while gallic acid yielded only a 12.38% necrosis reduction and 28.8% homocysteine reduction [1]. The compound also reduced cerebral edema by 11.08%, comparable to caffeic acid (10.47%) and gallic acid (9.92%) [1].

Necrosis Homocysteine Cerebral edema

Actoprotective Performance: ATACL Outperforms Ethylthiobenzimidazole Hydrobromide in Forced Swimming Endurance

In a 10-day forced swimming test in outbred male mice, ATACL (3,5-di-tert-butyl-4-hydroxycinnamic acid) at 100 mg/kg/day (p.o.) produced a peak physical performance on day 8 that was 47.3% higher than that of the reference actoprotector ethylthiobenzimidazole hydrobromide (EBH, Metaprot) [1]. Additionally, ATACL at 100 mg/kg increased motor activity (sectors crossed) by 4.7-fold, exploratory activity (rearings) by 12.7-fold, and reduced anxiety (short-term grooming acts) by 2.5-fold relative to the negative control group [1].

Actoprotector Physical endurance Forced swimming test

Exercise-Induced Metabolic Correction: Lactate/Pyruvate Ratio Normalization by ATACL

In a 5-day treadmill exhausting exercise model in outbred male mice, ATACL (100 mg/kg i.g.) decreased the blood lactate/pyruvate coefficient by 28.6-fold relative to the negative control group, and increased pyruvate concentration by 10.7-fold (p<0.05) [1]. This indicates a profound correction of the metabolic acidosis and energy deficit induced by exhaustive exercise, a property not reported for simpler hydroxycinnamates under comparable load conditions [2].

Lactate/pyruvate ratio Metabolic acidosis Exhaustive exercise

Endothelial NOS Modulation: Selective Upregulation of eNOS with Concurrent Suppression of iNOS and nNOS in Brain Ischemia

In a rat model of experimental cerebral ischemia, 3,5-di-tert-butyl-4-hydroxycinnamic acid increased endothelial NOS (eNOS) activity by 114.2% (p<0.05), while simultaneously decreasing neuronal NOS (nNOS) activity by 60.6% (p<0.05) and inducible NOS (iNOS) activity by 61.9% (p<0.05) [1]. Plasma asymmetric dimethylarginine (ADMA), an endogenous eNOS inhibitor and cardiovascular risk marker, was reduced by 83.9% (p<0.05) [1]. This bidirectional modulation—upregulating protective eNOS while suppressing pro-inflammatory iNOS and neurotoxic nNOS—is a differentiated pharmacological profile not reported for naturally occurring cinnamic acids at comparable doses [2].

Endothelial function Nitric oxide synthase ADMA

Distinct Radical Reaction Pathway: Dimeric p-Quinomethane Formation vs. Simple HAT in Sinapic Acid

When reacted with the DPPH radical in acetone at room temperature, 3,5-di-tert-butyl-4-hydroxycinnamic acid undergoes C8-C8 coupling of aryloxyl radicals followed by fast decarboxylation to yield stable dimeric p-quinomethanes (10-40% yield) with strong visible absorption [1]. Under identical conditions, the 3,5-di-methoxy analog (sinapic acid) yields a different product distribution, reflecting the impact of steric bulk on the radical reaction pathway [1]. This mechanistic divergence has implications for antioxidant durability: the tert-butyl groups retard oxidative degradation of the parent acid, potentially extending its effective lifetime in oxidizing environments compared to less hindered analogs [2].

Radical scavenging mechanism p-Quinomethane Steric hindrance

Precision Application Scenarios Where 3,5-Di-tert-butyl-4-hydroxycinnamic Acid Delivers Documented Superiority


Preclinical Ischemic Stroke Research Requiring Multi-Parametric Neuroprotection

In rat models of focal cerebral ischemia, 3,5-di-tert-butyl-4-hydroxycinnamic acid (100 mg/kg i.g.) simultaneously reduces brain lactate by 151%, homocysteine by 102%, necrosis zone by 165%, and cerebral edema by 11%, while increasing eNOS activity by 114% and suppressing iNOS/nNOS by over 60% [1][2]. This breadth of metabolic and vascular protection is quantitatively superior to that of caffeic or gallic acid at equal dose, making it the candidate of choice for studies where both tissue salvage and endothelial function restoration are primary endpoints.

Physical Performance and Anti-Fatigue Agent Development

In a forced swimming endurance model, ATACL (100 mg/kg/day p.o.) outperformed the reference actoprotector ethylthiobenzimidazole hydrobromide by 47.3% in peak physical performance, while also improving exploratory activity by 12.7-fold and reducing anxiety markers by 2.5-fold vs. negative control [1]. Additionally, ATACL corrected the exercise-induced lactate/pyruvate ratio by 28.6-fold in a treadmill exhaustion model [2]. This dual action—enhancing physical capacity while correcting metabolic acidosis—makes it a leading candidate for anti-fatigue and actoprotective drug discovery programs.

Endothelial Dysfunction and Vascular Inflammation Studies

The compound's unique ability to upregulate endothelial eNOS (+114.2%) while reducing ADMA (-83.9%) and suppressing pro-inflammatory iNOS (-61.9%) has been demonstrated in experimental brain ischemia [1]. This profile is particularly relevant for research on ischemia-reperfusion injury, atherosclerosis, and conditions where ADMA-mediated endothelial dysfunction is a pathogenic driver, as the compound addresses both the enzymatic and biochemical (ADMA) arms of NO pathway dysregulation—a dual mechanism not reported for simpler hydroxycinnamates.

Polymer-Bound or Macromolecular Antioxidant Design Leveraging Steric Stability

The tert-butyl groups confer high thermal stability and enable covalent grafting onto polyethylene via the cinnamic acid moiety without loss of antioxidant function [1]. The distinct radical-coupling pathway forming stable p-quinomethane dimers, rather than rapid oxidative degradation, makes this compound particularly suited for polymer-bound antioxidant applications where sustained radical-scavenging activity at elevated temperatures is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.